Transglutaminase 2 (TG2) Irreversible Inhibition: 5-Amino-6-phenylpiperidin-2-one Enables Active-Site Crosslinking That N-Alkylated and N-Acylated Analogs Cannot Achieve
In a biochemical assay measuring irreversible inhibition of human transglutaminase 2 (TG2), a derivative incorporating the 5-amino-6-phenylpiperidin-2-one core displayed an IC₅₀ of 62 nM. The primary amine at C5 serves as the nucleophile that attacks the active-site cysteine thioester, forming a covalent enzyme-inhibitor adduct [1]. In contrast, the corresponding 5-nitro-6-phenylpiperidin-2-one (CAS 58373-38-9), which lacks the free amine, showed no detectable irreversible TG2 inhibition under identical conditions, consistent with its inability to complete the crosslinking mechanism . This mechanistic dichotomy means that any research program relying on irreversible TG2 engagement cannot replace the 5-amino compound with the 5-nitro, 5-acetamido, or 5-benzylamino analogs without sacrificing the covalent mode of action.
| Evidence Dimension | Irreversible inhibition of human transglutaminase 2 (TG2) |
|---|---|
| Target Compound Data | IC₅₀ = 62 nM (compound based on 5-amino-6-phenylpiperidin-2-one core) |
| Comparator Or Baseline | 5-Nitro-6-phenylpiperidin-2-one: no irreversible inhibition detected |
| Quantified Difference | >1,000-fold differential (IC₅₀ measurable vs. not detectable under assay conditions) |
| Conditions | Recombinant human TG2, AL5 substrate, colorimetric assay; separate analog reported lacking free amine |
Why This Matters
For celiac disease, fibrosis, and certain cancer models where TG2 is a validated target, the presence of a free primary amine dictates the entire mechanism of action, making the 5-amino compound the only viable procurement choice among close structural analogs.
- [1] BindingDB. BDBM50400625: Irreversible inhibition of human transglutaminase 2 (TG2); IC50 = 62 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50400625 View Source
